molecular formula C23H18BrN3O B4628062 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide

2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4628062
M. Wt: 432.3 g/mol
InChI Key: JENWORKDWIZZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related quinoline compounds often involves the Buchwald–Hartwig amination, a palladium-catalyzed reaction facilitating the coupling of aryl halides with amines. An example involves the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via this method, indicating a similar synthetic route could be applied to the target compound (Bonacorso et al., 2018).

Molecular Structure Analysis

Structural analysis and characterization often involve techniques such as IR, NMR, and X-ray crystallography. For example, the synthesis and crystal structure of a closely related compound, "4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione," were elucidated using these methods, showcasing the importance of such analyses in understanding the molecular architecture of quinoline derivatives (Wangchun Xiang).

Chemical Reactions and Properties

Quinoline compounds participate in various chemical reactions that modify their structure and functionalize them for different applications. For instance, the facile synthesis and antitubercular evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones derived via variants of the Bohlmann-Rahtz Reaction illustrate the chemical reactivity and potential biological properties of quinoline derivatives (Kantevari et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal form, are crucial for the practical application of any compound. These properties are often influenced by the molecular structure and can be determined through comprehensive studies involving crystallization and thermal analysis. For example, polymorphic modifications of a related compound demonstrated significant diuretic properties, indicating the potential of quinoline derivatives in medical applications (Shishkina et al., 2018).

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research has explored various synthesis methods for quinoline derivatives. For example, a study detailed the synthesis and crystal structure of a related quinoline derivative, highlighting the importance of non-classical hydrogen bonds and π-π interactions in its structure (Wangchun Xiang, 2009). Another study reported on the microwave-assisted synthesis of substituted anilides of quinaldic acid, indicating an efficient approach to synthesizing quinoline derivatives (P. Bobál et al., 2011).

  • Structural Insights : The molecular structure of quinoline derivatives has been determined using various techniques, revealing interesting conformational details. For instance, the structure of N-(4-bromophenyl)quinoline-2-carboxamide was described as a "slightly screwed boat", providing insights into the conformational preferences of such compounds (P. Bobál et al., 2011).

Biological Applications

  • Antitubercular Activity : Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones have been evaluated for their antitubercular activity against Mycobacterium tuberculosis, with some derivatives showing promising results (S. Kantevari et al., 2011).

  • Photophysics and Biomolecular Binding : Research on 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines has shown that these compounds have strong interactions with ct-DNA, suggesting potential applications in studying DNA interactions and possibly in drug design (H. Bonacorso et al., 2018).

  • Synthesis of Organic Salts : The synthesis and characterization of organic salts derived from related quinoline compounds, demonstrating potential pharmacological applications due to their unique electronic and structural properties, have also been explored (Md. Serajul Haque Faizi et al., 2018).

properties

IUPAC Name

2-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O/c1-14-11-15(2)25-22(12-14)27-23(28)19-13-21(16-7-9-17(24)10-8-16)26-20-6-4-3-5-18(19)20/h3-13H,1-2H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENWORKDWIZZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(4,6-dimethylpyridin-2-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyridinyl)-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.